sodium 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Description
Sodium 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate (CAS: EN300-26860695) is a bicyclic organic compound featuring a sodium carboxylate group, a methyl substituent, and an oxygen atom within its norbornane-like framework. Its molecular formula is C₈H₁₁NaO₄, with a molecular weight of 194.16 g/mol .
Properties
IUPAC Name |
sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3.Na/c1-7-2-3-8(4-7,5-11-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPGNTXFBSAEPO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of sodium 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate typically involves the reaction of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid with a sodium base. The reaction conditions often include the use of solvents such as water or ethanol, and the reaction is carried out at room temperature . Industrial production methods may involve more advanced techniques, including continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
sodium 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the sodium ion is replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
Example Synthesis Steps:
- Diels-Alder Reaction : The compound can be synthesized from 2-methylfuran and methyl 3-bromopropiolate, leading to the formation of the bicyclic structure.
- Hydrolysis and Carboxylation : Subsequent steps involve hydrolysis and carboxylation to yield the sodium salt form.
Scientific Research Applications
Sodium 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several applications in scientific research:
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the production of complex natural products and pharmaceuticals. Its unique bicyclic structure allows for various functional group transformations.
Medicinal Chemistry
Research indicates that derivatives of this compound can exhibit biological activity, making it a candidate for further investigation in drug development. Studies have shown its potential in synthesizing compounds that interact with biological targets related to metabolic pathways .
Material Science
The compound's structural properties have been explored for applications in material science, particularly in developing novel polymers and materials with specific mechanical properties.
Case Studies
Several studies have highlighted the utility of this compound in various applications:
Mechanism of Action
The mechanism by which sodium 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit protein phosphatases, thereby modulating signal transduction pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
Solubility and Reactivity
- Sodium carboxylate derivatives (e.g., target compound and hydroxymethyl analog) exhibit high water solubility due to their ionic nature, making them suitable for aqueous formulations . In contrast, ethyl and methyl esters (e.g., Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate) are lipophilic, favoring organic solvents .
- The bromine atom in methyl 2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate enables further functionalization via substitution reactions .
Biological Activity
Sodium 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate, also known as sodium 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid, is a bicyclic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₇H₁₀O₃Na
- Molecular Weight : 178.16 g/mol
- CAS Number : 2169582-80-1
Biological Activity Overview
This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects. The compound's structure suggests it may interact with various biological pathways.
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Anti-inflammatory Mechanism : The compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.
- Antioxidant Activity : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress in cells.
- Neuroprotective Effects : this compound has been observed to protect neuronal cells from oxidative stress-induced apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and joint damage compared to control groups, with a noted decrease in serum levels of inflammatory markers.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective properties of this compound in an Alzheimer's disease model using transgenic mice. The treatment group showed improved cognitive function and reduced amyloid plaque deposition in the brain, suggesting potential therapeutic applications for neurodegenerative diseases.
Q & A
Q. Table 1: Comparative Solubility of Sodium Salt vs. Hydrochloride Analogs
| Compound | Solubility in H₂O (mg/mL) | Solubility in EtOH (mg/mL) |
|---|---|---|
| Sodium 1-methyl-2-oxabicyclo[...] | 52 | 120 |
| Methyl [...] heptane-4-carboxylate HCl | 18 | 45 |
Q. Table 2: Biological Activity of Structural Analogs
| Compound (Positional Isomer) | Target Enzyme IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| C4-carboxylate | 5.2 | 64 |
| C7-carboxylate | 0.7 | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
